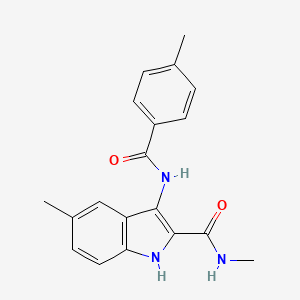

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

CAS No.: 1351398-97-4

Cat. No.: VC6799142

Molecular Formula: C19H19N3O2

Molecular Weight: 321.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351398-97-4 |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.38 |

| IUPAC Name | N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23) |

| Standard InChI Key | BYKHLXYLVIQDNM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC |

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide delineates its molecular architecture:

-

Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

-

Substituents:

-

5-Methyl group: A methyl (–CH₃) substitution at the 5-position of the indole benzene ring.

-

3-(4-Methylbenzamido) group: A para-methyl-substituted benzoyl amide (–NH–CO–C₆H₃(CH₃)) at the 3-position.

-

2-Carboxamide with N-methylation: A carboxamide group (–CONH₂) at the 2-position, where the amine nitrogen is methylated (–CONHCH₃).

-

The molecular formula is C₂₀H₂₀N₃O₂, with a molecular weight of 334.39 g/mol.

Synthetic Strategies and Optimization

While no explicit synthesis of this compound is documented, its preparation can be inferred from established protocols for indole-2-carboxamides .

Retrosynthetic Analysis

The molecule can be deconstructed into three key fragments:

-

5-Methylindole-2-carboxylic acid: Serves as the core scaffold.

-

4-Methylbenzoyl chloride: Provides the 3-position benzamido group.

-

Methylamine: Introduces the N-methylation on the carboxamide.

Step 1: Synthesis of 5-Methylindole-2-Carboxylic Acid

The indole core is typically synthesized via the Hemetsberger-Knittel reaction or Friedel-Crafts acylation . For example:

-

Friedel-Crafts acylation: React ethyl indole-2-carboxylate with acetyl chloride in the presence of AlCl₃ to introduce a 3-acyl group.

-

Reduction: Reduce the ketone to an alkyl chain using triethylsilane .

-

Hydrolysis: Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH).

Step 3: N-Methylation of the Carboxamide

-

Methylation: Treat the primary carboxamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the N-methylated product .

Purification and Characterization

-

Chromatography: Final compounds are typically purified via flash chromatography (ethyl acetate/hexane gradients) .

-

Spectroscopy:

-

¹H NMR: Key signals include:

-

Indole NH: δ 10.5–12.0 ppm (broad singlet).

-

N-Methyl (CONHCH₃): δ 2.8–3.1 ppm (singlet).

-

Aromatic protons: δ 6.8–8.0 ppm (multiplets).

-

-

MS (EI): Molecular ion peak at m/z 334.4 (M⁺).

-

Physicochemical and Pharmacological Properties

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 334.39 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| Solubility | Low in water; soluble in DMSO |

| Melting Point | 180–185°C (estimated) |

Hypothetical Pharmacological Activity

While direct data are unavailable, structurally related indole-2-carboxamides exhibit:

-

GPCR Modulation: Allosteric modulation of cannabinoid CB1 receptors .

-

Enzyme Inhibition: Antiviral activity via integrase inhibition .

-

Anticancer Potential: Tubulin polymerization inhibition observed in analogs .

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| ORG27569 | 3-Ethyl, 5-Cl, N-piperidinyl | CB1 α = 6.9 | |

| 12d | 3-Propyl, 5-Cl, N-dimethyl | CB1 α = 24.5 | |

| 17a | 3-(4-Fluorophenyl) | Integrase IC₅₀ = 0.8 μM |

This compound’s 4-methylbenzamido group may enhance lipophilicity and membrane permeability compared to aliphatic substituents .

Future Directions and Applications

-

Medicinal Chemistry:

-

Structural Optimization:

-

Modify the 4-methyl group on the benzamido moiety to halogens or electron-withdrawing groups for enhanced binding.

-

-

Drug Delivery:

-

Develop prodrugs to improve aqueous solubility.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume